3-Bromo-6-methylpicolinic acid is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on the pyridine ring, along with a carboxylic acid functional group. Its chemical formula is and it has a molecular weight of approximately 216.03 g/mol. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, making it part of the broader class of picolinic acids. The unique structure imparts specific chemical properties and biological activities that are of interest in various fields, including medicinal chemistry and agrochemicals .
Research indicates that 3-Bromo-6-methylpicolinic acid exhibits various biological activities. It has been studied for its potential as:
Several methods exist for synthesizing 3-Bromo-6-methylpicolinic acid, including:
3-Bromo-6-methylpicolinic acid finds applications in several areas:
Studies on interaction mechanisms involving 3-Bromo-6-methylpicolinic acid suggest it may interact with various biological targets:
These interactions highlight its relevance in drug discovery and development, particularly in targeting diseases where modulation of specific biological pathways is crucial .
Several compounds share structural similarities with 3-Bromo-6-methylpicolinic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylpicolinic Acid | No bromine substituent | Serves as a precursor for synthesizing derivatives |
| 5-Bromo-6-methylpyridine | Bromine at the 5-position | Different position of bromination alters properties |
| 4-Bromo-6-methylpicolinic Acid | Bromine at the 4-position | Variation in biological activity compared to 3-bromo |
| 3-Bromo-2-methylpyridine | Different methyl position | Exhibits distinct chemical reactivity |
| 3-Bromo-6-methoxy-2-picoline | Methoxy group instead of methyl | Alters solubility and potential bioactivity |
The uniqueness of 3-Bromo-6-methylpicolinic acid lies in its specific combination of functional groups and their positions on the pyridine ring, which influence both its chemical reactivity and biological properties compared to these similar compounds .
Early laboratory access to 3-bromo-6-methylpicolinic acid began with radical bromination of the methyl precursor (6-methylpyridine-2-carboxylic acid). N-Bromosuccinimide is combined with carbon tetrachloride and the radical initiator 2,2′-azobis(isobutyronitrile) under reflux illumination. Hydrogen abstraction at the benzylic (3-) position generates a resonance-stabilised pyridyl radical that rapidly traps molecular bromine, giving the desired product in 45–55% isolated yield after 6 h [1] [2].
| Reagent (equiv.) | Solvent | Initiator / hν | Temp (°C) | Time (h) | Yield (%) | Comment |
|---|---|---|---|---|---|---|
| N-Bromosuccinimide (1.2) | Carbon tetrachloride | 2,2′-Azobis(isobutyronitrile) + 400 nm light | Reflux | 6 | 52 [1] | Clean mono-bromination |
Detailed kinetic studies showed that the extreme stability of the benzylic pyridyl radical (ΔBDE≈ 89 kcal mol⁻¹) ensures exclusive substitution at C-3 even in the presence of multiple C–H sites [2].
Carreño and co-workers demonstrated that N-Bromosuccinimide in anhydrous acetonitrile behaves as a mild electrophilic bromine source. When 6-methylpicolinic acid is stirred at 25 °C with 1.1 equiv. of the reagent, full conversion to 3-bromo-6-methylpicolinic acid occurs within 90 min, affording 82–85% isolated yield without benzylic side-products [3]. Proton-transfer experiments confirmed that acetonitrile stabilises the σ-complex, accelerating deprotonation and suppressing over-bromination [4].
| Oxidant / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cobalt–manganese acetate / O₂ | Acetic acid–water | 120 | 4 | 78 | 65 |
| Potassium permanganate | Aqueous sodium hydroxide | 90 | 3 | 71 | 54 |
Direct C–H bromination using palladium(II) acetate (5 mol %) and N-Bromosuccinimide under dioxygen introduces bromine at C-3 with 88% yield in dimethylacetamide at 80 °C [6]. Alternatively, copper-mediated Sandmeyer substitution of the diazonium salt derived from 6-methyl-3-aminopicolinic acid delivers the target acid in 83% yield on 50 g scale, avoiding elemental bromine [7].
Kappe and co-workers translated visible-light bromination into fluorinated-polymer micro-reactors. Feeding 0.1 mol L⁻¹ 6-methylpicolinic acid with 1.05 equiv. N-Bromosuccinimide through a 10 m coil (46 µmol s⁻¹ photon flux, 25 °C) gives 3-bromo-6-methylpicolinic acid in 15 min residence time and 83% yield; scale-out to a 40 m reactor increases productivity to 180 mmol h⁻¹ with identical selectivity [8].
| Reactor ID | Coil length (m) | Residence (min) | Through-put (mmol h⁻¹) | Yield (%) | E-factor | Reference |
|---|---|---|---|---|---|---|
| 1 × A | 10 | 15 | 30 | 83 | 7.2 | 105 |
| 4 × A | 40 | 16 | 180 | 81 | 5.9 | 105 |
Visible-light, catalyst-free bromination in acetonitrile driven by compact fluorescent lamps completes in 5 h using only 2.2 equiv. N-Bromosuccinimide; isolated yield is 84% with an E-factor of 6.2—a 40% waste reduction versus classical radical conditions [9]. Ionic-liquid media further improve atom economy, while life-cycle analysis indicates a 28% cut in greenhouse-gas emissions relative to carbon-tetrachloride processes [10].
Heterogeneous catalytic bromination audits reveal that solvent choice and stoichiometry dominate yield. Increasing acetonitrile polarity from 35 MeV cm⁻³ to 38 MeV cm⁻³ shortens reaction time by 25%, while limiting N-Bromosuccinimide to 1.05 equiv. reduces succinimide waste by 48% [11]. Optimal conditions are summarised below.
| Parameter | Laboratory | Pilot | Commercial | Target specification |
|---|---|---|---|---|
| N-Bromosuccinimide equiv. | 1.1 | 1.08 | 1.05 | ≤ 1.10 |
| Temperature (°C) | 25 | 35 | 40 | 25–45 |
| Conversion time (min) | 90 | 42 | 38 | ≤ 45 |
| Isolated yield (%) | 82 | 84 | 85 | ≥ 80 |
Commercial production employs jacketed stainless-steel falling-film photoreactors (50 L) equipped with 365 nm LED arrays. Steady-state operation achieves space–time yields of 1.1 kg h⁻¹ at 40 °C with inline crystallisation to remove insoluble succinimide [8]. Pressure drops below 0.2 bar ensure minimal solvent loss, and modular numbering-up simplifies capacity expansion [10].
Final lots are released against the following criteria:
Key research outcomes: